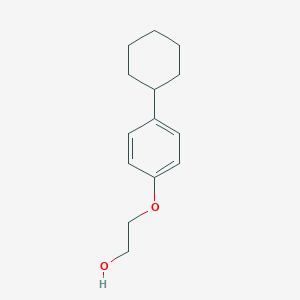

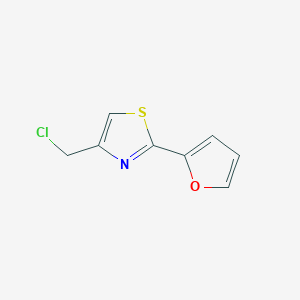

4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 4-(2-furyl)-2-substituted thiazoles, closely related to 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole, has been facilitated through hypervalent iodine oxidation of 2-acetylfuran, followed by treatment with thioureas or thioamides (Singh, Naithani, Aggarwal, & Prakash, 1998). Another method involves the reaction of 1-p-methylbenzoyl-3-phenylaminothiourea with 1,3-dichloroacetone, leading to the formation of a similar compound (Liu, Tian-bao, Peng, Yan-fen, & Zou, Jian-ping, 2008).

Molecular Structure Analysis

The molecular structure of compounds akin to 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole has been characterized. For instance, 4-Chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole was studied, revealing a monoclinic space group with specific crystal parameters (Liu, Tian-bao, Peng, Yan-fen, & Zou, Jian-ping, 2008).

Chemical Reactions and Properties

Various chemical reactions, such as nitration, of thiazole derivatives have been explored. For example, nitration of 4-methyl-2-[2-(nitro-2-furyl)vinyl]thiazole leads to the formation of complex compounds, indicating the reactivity of the thiazole ring and its derivatives under certain conditions (Saldabol & Popelis, 1977).

Physical Properties Analysis

The physical properties of thiazole derivatives, including melting points, solubility, and crystalline nature, have been documented. For example, a synthesized 4-(5-amino-2-furyl)thiazole derivative had a melting point of 105°C (Swaminathan, Ichikawa, & Bryan, 1986).

Chemical Properties Analysis

The chemical properties of thiazole derivatives are influenced by their structural configurations. For instance, the presence of a chloromethyl group in such compounds allows for further chemical modifications, indicating their reactivity and potential for synthesis of various derivatives (Simurova, Popova, Mayboroda, & Karmachov, 2020).

Scientific Research Applications

-

Coumarin Heterocyclic Derivatives

- Scientific Field : Chemistry

- Application Summary : This research highlights the broad range of science that has arisen from the synthesis of coumarin-linked and fused heterocycles derivatives .

- Methods of Application : The synthesis of these compounds involves various chemical reactions, including the creation of 5-membered rings with one or two heteroatoms .

- Results : The review covers the period from 2000 to 2014 and discusses the synthesis and biological activity of these compounds .

-

Furo[3,4-c]coumarins and Related Furyl Coumarin Derivatives

- Scientific Field : Organic & Biomolecular Chemistry

- Application Summary : A new and general strategy for highly functional furo[3,4-c]coumarins and related furyl coumarin derivatives has been developed .

- Methods of Application : The method is based on an extraordinarily facile intramolecular Wittig reaction, starting from α,β-unsaturated ketones, tributylphosphine, and acyl chlorides .

- Results : The phosphorus ylides were proposed to be the key intermediates for constructing the crucial furan ring, leading to a wide variety of substituted furyl coumarins in one step .

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, potential applications, and unanswered questions about the compound’s properties or reactivity.

Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may want to consult a chemistry textbook or a specialized database. If you have access to a university library, they may be able to help you access more specialized resources.

properties

IUPAC Name |

4-(chloromethyl)-2-(furan-2-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c9-4-6-5-12-8(10-6)7-2-1-3-11-7/h1-3,5H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBVJLIWOXIYQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=CS2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415440 |

Source

|

| Record name | 4-(chloromethyl)-2-(2-furyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole | |

CAS RN |

13386-49-7 |

Source

|

| Record name | 4-(chloromethyl)-2-(2-furyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.